molecular formula C14H14N2O3S B5096534 METHYL 3-[(2-TOLUIDINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

METHYL 3-[(2-TOLUIDINOCARBONYL)AMINO]-2-THIOPHENECARBOXYLATE

Cat. No.: B5096534
M. Wt: 290.34 g/mol
InChI Key: CSDXNIWRDYBECK-UHFFFAOYSA-N
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Description

Methyl 3-[(2-toluidinocarbonyl)amino]-2-thiophenecarboxylate is a chemical compound with the molecular formula C13H14N2O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-toluidinocarbonyl)amino]-2-thiophenecarboxylate typically involves the reaction of methyl 3-amino-2-thiophenecarboxylate with 2-toluidinocarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-toluidinocarbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-toluidinocarbonyl)amino]-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-[(2-toluidinocarbonyl)amino]-2-thiophenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophenecarboxylate
  • Methyl 3-aminothiophene-2-carboxylate
  • 3-amino-2-thiophenecarboxylic acid methyl ester

Uniqueness

Methyl 3-[(2-toluidinocarbonyl)amino]-2-thiophenecarboxylate is unique due to the presence of the 2-toluidinocarbonyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific molecular targets and improve its stability under various conditions.

Properties

IUPAC Name

methyl 3-[(2-methylphenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-9-5-3-4-6-10(9)15-14(18)16-11-7-8-20-12(11)13(17)19-2/h3-8H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDXNIWRDYBECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825982
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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